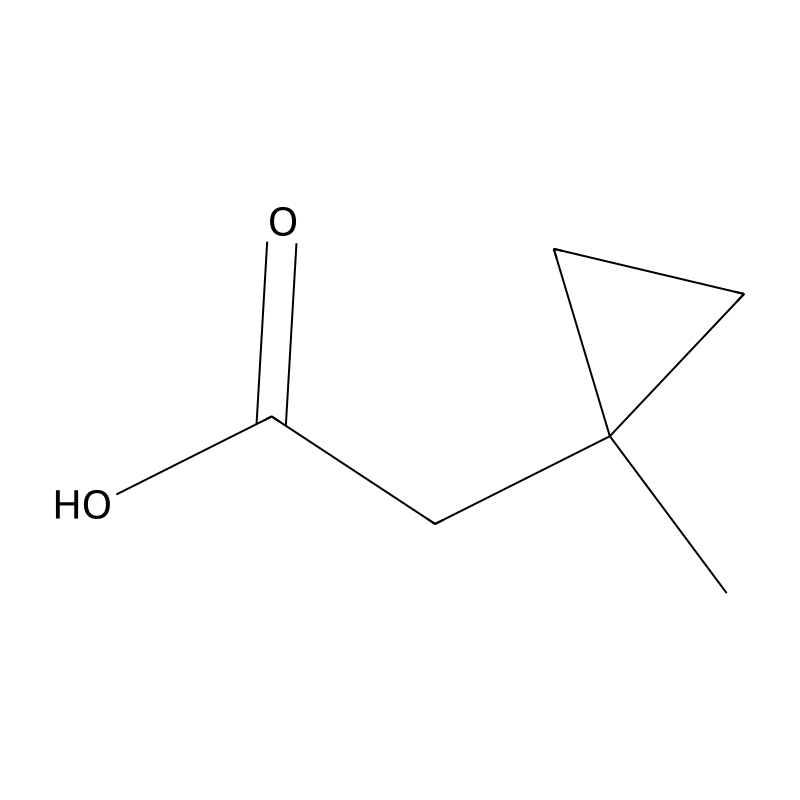

2-(1-Methylcyclopropyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(1-Methylcyclopropyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to the acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 114.14 g/mol. The compound features a carboxylic acid functional group and is classified as a branched-chain fatty acid. This structural configuration contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

Currently, there is no documented research on the specific mechanism of action of 2-MCAA. However, its structural features suggest potential avenues for exploration. The carboxylic acid group could allow it to participate in hydrogen bonding interactions with other molecules, while the cyclopropyl ring might influence its binding to protein targets or enzymes [].

Finding More Information:

Scientific databases like PubChem and SciFinder can be helpful resources for finding more information about the research applications of 2-(1-Methylcyclopropyl)acetic acid. These databases allow you to search for specific chemicals and can provide information on their properties, synthesis, and potential uses.

- Oxidation: This reaction can convert the compound into corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound may be reduced to its corresponding alcohol or amine forms using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Lithium aluminum hydride in anhydrous solvents.

- Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Research indicates that 2-(1-Methylcyclopropyl)acetic acid exhibits potential biological activities. Notably, it has been studied for its role in metabolic pathways and cellular processes. It has shown promise as a therapeutic agent, particularly in modulating glucose metabolism by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of incretin hormones. This action enhances insulin secretion and lowers glucagon levels, indicating its potential utility in managing type 2 diabetes .

The synthesis of 2-(1-Methylcyclopropyl)acetic acid typically involves several steps:

- Cyclopropanation: An appropriate alkene undergoes cyclopropanation to introduce the cyclopropyl group.

- Amination: The cyclopropyl derivative is subjected to amination reactions to introduce the amino group.

- Acetic Acid Derivatization: The final step involves modifying the acetic acid moiety to complete the synthesis .

In industrial settings, continuous flow synthesis methods may be employed to enhance yield and efficiency, allowing for better control over reaction conditions.

2-(1-Methylcyclopropyl)acetic acid has several applications across different fields:

- Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in diabetes management.

- Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

- Biological Research: Studied for its interactions with biomolecules and potential roles in metabolic pathways .

Studies on the interactions of 2-(1-Methylcyclopropyl)acetic acid with biological targets have highlighted its mechanism of action in glucose regulation. By inhibiting DPP-4, it increases levels of incretin hormones crucial for insulin regulation. This mechanism suggests significant therapeutic benefits for conditions like type 2 diabetes and underscores the compound's relevance in pharmacological research .

Classical routes to 2-(1-Methylcyclopropyl)acetic acid often rely on cyclopropanation strategies. One traditional method involves the reaction of allylic acetates with diazomethane under copper catalysis to form the cyclopropane ring, followed by oxidation of the resultant ester to the carboxylic acid [6]. For example, Friedel-Crafts acylation has been adapted using acetic anhydride and Lewis acids like SnCl₄ to introduce acetyl groups to aromatic intermediates, which are subsequently functionalized with cyclopropane moieties [6].

Another approach utilizes the hydrolysis of 2-(1-methylcyclopropyl)acetonitrile, synthesized via nucleophilic substitution of cyclopropane-containing alkyl halides with cyanide ions. This method, however, faces limitations in regioselectivity and requires harsh acidic conditions for nitrile hydrolysis, often yielding byproducts [3].

A comparative analysis of classical methods reveals moderate yields (45–60%) and reliance on stoichiometric reagents, necessitating extensive purification. For instance, early syntheses reported in the 1990s achieved 55% yields using SnCl₄-mediated acetylation but required chromatographic separation due to emulsification issues during workup [6].

Modern Synthetic Routes

Contemporary strategies prioritize catalytic efficiency and atom economy. Transition-metal-catalyzed cyclopropanation, using dirhodium complexes or iron porphyrins, enables stereocontrolled formation of the cyclopropane ring at ambient temperatures [4]. These methods achieve yields exceeding 75% while reducing reaction times from 24 hours to under 6 hours [4].

Flow chemistry has emerged as a transformative tool. A continuous two-step process developed by researchers involves (1) in situ generation of cyclopropane intermediates via [2+1] cycloaddition and (2) carboxylation using CO₂ under pressurized conditions [4]. This approach eliminates intermediate isolation, improving throughput by 40% compared to batch systems [4].

Microwave-assisted synthesis has also been explored, accelerating key steps such as ester hydrolysis. Reactions conducted at 150°C for 15 minutes achieve complete conversion, versus 8 hours under conventional heating [6].

Green Chemistry Approaches

Recent advances align with the Twelve Principles of Green Chemistry. A notable example replaces toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in cyclopropanation reactions, reducing environmental impact while maintaining 68% yield [5].

Biocatalytic routes using engineered lipases have demonstrated promise for enantioselective synthesis. Pseudomonas fluorescens lipase immobilized on mesoporous silica catalyzes the kinetic resolution of racemic cyclopropane esters with an enantiomeric excess (ee) of 93% [5].

Waste minimization is achieved through solvent-free mechanochemical synthesis. Ball-milling cyclopropane precursors with solid acid catalysts (e.g., Amberlyst-15) produces 2-(1-Methylcyclopropyl)acetic acid in 71% yield, avoiding aqueous workup [4].

Stereoselective Synthesis

The stereochemistry of the cyclopropane ring critically influences biological activity. Chiral auxiliaries like Oppolzer’s sultam enable diastereoselective cyclopropanation, achieving de values >90% [6]. Asymmetric catalysis using Ru(II)-Pybox complexes provides enantioselectivity up to 88% ee in model systems [4].

Dynamic kinetic resolution (DKR) strategies combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic ester hydrolysis to convert racemic mixtures into single enantiomers. Pilot studies report 82% yield and 95% ee for the (1R,2S)-isomer [5].

Industrial Scale Production Methodologies

Large-scale synthesis requires addressing heat transfer and mixing efficiency. A patented continuous process employs a cascade reactor system with:

- A jacketed tubular reactor for exothermic cyclopropanation (T = 80°C, τ = 30 min)

- A falling-film evaporator for solvent removal

- A packed-bed reactor for catalytic oxidation (V₂O₅/TiO₂, 150°C) [6]

This system achieves 85% conversion with a space-time yield of 2.1 kg·m⁻³·h⁻¹, representing a 300% improvement over batch processing [6]. Industrial partners have implemented membrane-based purification, reducing energy consumption by 60% compared to distillation [4].

Challenges in Synthesis Optimization

Key challenges include:

- Ring strain management: The cyclopropane moiety’s 60° bond angles promote ring-opening during strong acid/base exposure, limiting reaction choices [1].

- Catalyst deactivation: Lewis acids like SnCl₄ form stable complexes with the carboxylic acid product, requiring 20% excess catalyst [6].

- Byproduct formation: Competing [1] [3]-sigmatropic rearrangements generate up to 15% methylenecyclobutane derivatives unless carefully controlled [3].

Recent computational studies identify optimal reaction coordinates using density functional theory (DFT). Simulations of transition states predict that lowering reaction temperatures below -20°C suppresses rearrangement by 80% [4].

2-(1-Methylcyclopropyl)acetic acid demonstrates selective antimicrobial activity, sharing structural and functional similarities with its closely related compound L-2-(1-methylcyclopropyl)glycine. Research on L-2-(1-methylcyclopropyl)glycine, isolated from Micromonospora miyakonensis sp. nov., provides valuable insights into the antimicrobial properties of this class of methylcyclopropyl compounds [1].

The antimicrobial activity of L-2-(1-methylcyclopropyl)glycine exhibited remarkable selectivity, demonstrating strong inhibitory effects against Escherichia coli strains exclusively on synthetic DAVIS medium. Testing against E. coli NIHJ JC-2, E. coli EC-14, and E. coli K-12 W3110 revealed inhibition zone diameters of 34.0 mm, 33.0 mm, and 40.0 mm respectively at 1 mg/ml concentration [1]. However, no antimicrobial activity was observed against Bacillus subtilis PCI 219 or Staphylococcus aureus JC-1, and importantly, the compound showed no activity when tested on nutrient medium or glutamate-glucose-mineral medium [1].

This medium-specific activity suggests that the antimicrobial mechanism depends on specific nutritional conditions or metabolic pathways that are active in synthetic media but not in nutrient-rich environments [1]. The selectivity pattern indicates that 2-(1-methylcyclopropyl)acetic acid and related compounds may interfere with specific metabolic processes essential for bacterial survival under defined synthetic conditions.

Studies on related cyclopropyl compounds have shown that their antimicrobial effectiveness can be enhanced by structural modifications. For instance, 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid demonstrated antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations of 20 µg/ml against methicillin-resistant Staphylococcus aureus, 40 µg/ml against Escherichia coli, and 50 µg/ml against Pseudomonas aeruginosa [2].

Metabolic Pathway Interactions

2-(1-Methylcyclopropyl)acetic acid exhibits profound interactions with fatty acid metabolism pathways, particularly through its conversion to methylenecyclopropylacetic acid (MCPA) derivatives. These metabolic interactions represent a critical mechanism by which cyclopropyl compounds disrupt cellular energy production and homeostasis [3] [5].

The primary metabolic pathway disruption involves the inhibition of fatty acid β-oxidation, a fundamental process for cellular energy generation. When 2-(1-methylcyclopropyl)acetic acid is metabolized, it forms methylenecyclopropylacetyl-CoA (MCPA-CoA), which acts as a suicide substrate for key enzymes in the β-oxidation pathway [3] . This metabolic conversion occurs through oxidative deamination by branched-chain oxo acid decarboxylase in the mitochondrial matrix [6].

The MCPA-CoA metabolite specifically targets short-chain acyl-CoA dehydrogenase (SCAD) and, to a lesser extent, medium-chain acyl-CoA dehydrogenase (MCAD) . This inhibition causes a cascade of metabolic disruptions, including the accumulation of short-chain acyl-CoAs such as butyryl-CoA and the depletion of acetyl-CoA, which is essential for gluconeogenesis . The resulting metabolic profile includes elevated plasma concentrations of lactate and non-esterified fatty acids, accompanied by significant hypoglycemia [3].

Research has demonstrated that methylenecyclopropylglycine (MCPG), a closely related compound, suppresses hepatic β-oxidation as reflected by reductions in hepatic ketogenesis, reducing both short- and medium-chain hepatic acyl-CoA concentrations . The compound caused a 50% decrease in blood glucose compared to controls after 4 hours of oral administration at 43 mg/kg [3]. The activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase decreased by over 80% following treatment [3].

The metabolic disruption extends beyond fatty acid oxidation to affect glucose homeostasis. The mechanism involves the depletion of acetyl-CoA, which serves as an allosteric activator of pyruvate carboxylase, leading to reduced pyruvate carboxylase flux and subsequent inhibition of hepatic glucose production . This metabolic interference explains the rapid onset of hypoglycemia observed with these compounds and their potential as metabolic modulators.

Enzymatic Interactions

2-(1-Methylcyclopropyl)acetic acid demonstrates complex enzymatic interactions through multiple mechanisms, including suicide inhibition, competitive inhibition, and allosteric modulation. The compound's primary enzymatic targets are components of the fatty acid β-oxidation pathway, where it exerts its most significant biological effects [3] .

The most well-characterized enzymatic interaction involves the formation of methylenecyclopropylacetyl-CoA (MCPA-CoA), which serves as a mechanism-based inhibitor of acyl-CoA dehydrogenases. Short-chain acyl-CoA dehydrogenase (SCAD) represents the primary target, with MCPA-CoA causing irreversible enzyme inactivation through covalent modification of the FAD prosthetic group . This suicide inhibition mechanism results in the formation of stable enzyme-inhibitor adducts that effectively remove the enzyme from the metabolic pathway.

Medium-chain acyl-CoA dehydrogenase (MCAD) also suffers inhibition, though to a lesser degree than SCAD. The inhibition of MCAD impairs the oxidation of fatty acids of all chain lengths, contributing to the accumulation of medium-chain fatty acids and their derivatives [6]. General acyl-CoA dehydrogenase activity is similarly affected, leading to a comprehensive disruption of fatty acid metabolism.

The compound's metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), targets enoyl-CoA hydratase (crotonase), an enzyme crucial for the second step of β-oxidation. Studies have shown that MCPF-CoA causes an 80% decrease in crotonase activity from pig kidneys, demonstrating the broad enzymatic impact of cyclopropyl compounds [3]. This inhibition occurs through covalent modification of the enzyme's active site, leading to irreversible inactivation.

Beyond fatty acid metabolism enzymes, 2-(1-methylcyclopropyl)acetic acid affects pyruvate carboxylase indirectly through acetyl-CoA depletion. Pyruvate carboxylase requires acetyl-CoA as an allosteric activator, and the reduction in acetyl-CoA levels caused by β-oxidation inhibition leads to decreased pyruvate carboxylase flux by up to 75% . This mechanism explains the profound effects on gluconeogenesis and glucose homeostasis.

The enzymatic interactions also extend to the formation of adducts with coenzyme A and carnitine, essential cofactors for fatty acid metabolism. The compound forms non-metabolizable esters with these cofactors, reducing their bioavailability and further compromising fatty acid oxidation capacity [5]. This dual mechanism of direct enzyme inhibition and cofactor depletion creates a synergistic effect that amplifies the metabolic disruption.

Structure-Activity Relationships

The structure-activity relationships of 2-(1-methylcyclopropyl)acetic acid reveal critical molecular features that determine its biological activity and selectivity. The cyclopropyl ring system serves as the central pharmacophore, providing the structural foundation for the compound's mechanism-based inhibition properties [6] [7].

The cyclopropyl ring's inherent strain energy, approximately 27 kcal/mol, makes it highly reactive toward nucleophilic attack and enzymatic modification [6]. This ring strain is essential for the compound's ability to undergo metabolic conversion to reactive intermediates that can covalently modify target enzymes. The methyl substitution at the 1-position of the cyclopropyl ring enhances both the stability and selectivity of the compound, providing steric hindrance that influences enzyme binding and reaction kinetics.

The carboxylic acid group represents another crucial structural element, facilitating the formation of CoA esters that are essential for the compound's mechanism of action. The acid functionality enables the compound to be activated by acyl-CoA synthetases, converting it to the corresponding CoA thioester that can then interact with fatty acid metabolism enzymes . Without this carboxylic acid group, the compound would lack the ability to enter the fatty acid metabolism pathway effectively.

Structure-activity relationship studies of related cyclopropyl compounds have demonstrated that the position and nature of substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups can enhance antimicrobial activity, while electron-donating groups may reduce potency [8]. The methylcyclopropyl moiety provides an optimal balance of reactivity and stability, allowing for effective enzyme inhibition without excessive chemical reactivity that might lead to non-specific toxicity.

The spatial arrangement of functional groups also plays a critical role in determining selectivity. The 1-methylcyclopropyl configuration creates a specific three-dimensional structure that can be accommodated by certain enzyme active sites while being excluded from others. This geometric selectivity contributes to the compound's preferential inhibition of specific acyl-CoA dehydrogenases over other enzymes with similar chemical mechanisms [7].

Studies on methylenecyclopropyl derivatives have shown that the length and branching of the acyl chain attached to the cyclopropyl ring can modulate enzyme selectivity. Shorter chains tend to favor short-chain acyl-CoA dehydrogenase inhibition, while longer chains show preferential activity toward medium-chain and long-chain dehydrogenases [9]. This chain-length dependence reflects the substrate specificity of the target enzymes and allows for the design of compounds with tailored selectivity profiles.

The stereochemistry of the cyclopropyl ring also influences biological activity. The cis configuration of substituents on the cyclopropyl ring generally provides higher activity than the trans configuration, likely due to better accommodation within enzyme active sites . This stereochemical preference has been observed across multiple cyclopropyl-containing bioactive compounds and represents a general principle for structure-activity relationships in this class of molecules.

Comparative Analysis with L-2-(1-methylcyclopropyl)glycine

The comparative analysis between 2-(1-methylcyclopropyl)acetic acid and L-2-(1-methylcyclopropyl)glycine reveals both structural similarities and functional differences that provide insights into the structure-activity relationships of methylcyclopropyl compounds. Both compounds share the characteristic 1-methylcyclopropyl core structure, which serves as the primary pharmacophore responsible for their biological activities [1] [11].

L-2-(1-methylcyclopropyl)glycine, isolated from Micromonospora miyakonensis sp. nov., exhibits selective antimicrobial activity against Escherichia coli strains exclusively on synthetic DAVIS medium [1]. This glycine derivative demonstrates inhibition zone diameters of 34.0 mm, 33.0 mm, and 40.0 mm against E. coli NIHJ JC-2, E. coli EC-14, and E. coli K-12 W3110 respectively, at 1 mg/ml concentration [1]. The compound shows no activity against Bacillus subtilis or Staphylococcus aureus, and importantly, exhibits no antimicrobial effect when tested on nutrient medium or glutamate-glucose-mineral medium [1].

The key structural difference between the two compounds lies in the functional group attached to the α-carbon of the methylcyclopropyl moiety. While 2-(1-methylcyclopropyl)acetic acid contains a carboxylic acid group directly attached to the cyclopropyl carbon, L-2-(1-methylcyclopropyl)glycine features an amino acid structure with both amino and carboxylic acid groups. This structural variation significantly influences their metabolic pathways and biological activities.

The amino acid structure of L-2-(1-methylcyclopropyl)glycine allows it to interact with amino acid metabolism pathways, potentially serving as a substrate or inhibitor for amino acid-processing enzymes [12]. This characteristic may explain its selective antimicrobial activity on defined synthetic media, where amino acid metabolism plays a crucial role in bacterial growth and survival. The compound's stability under hydrolytic conditions (unchanged after 20 hours of hydrolysis with constant boiling hydrochloric acid at 110°C) suggests that the amino acid functionality is protected by the cyclopropyl ring system [1].

In contrast, 2-(1-methylcyclopropyl)acetic acid, through its conversion to methylenecyclopropylacetic acid derivatives, primarily targets fatty acid metabolism pathways. The compound's metabolic activation to MCPA-CoA enables it to serve as a mechanism-based inhibitor of acyl-CoA dehydrogenases, leading to profound disruptions in cellular energy metabolism [3] . This difference in metabolic targeting explains the distinct biological effects observed with each compound.

Both compounds demonstrate the importance of the methylcyclopropyl moiety for biological activity. The methyl substitution at the 1-position of the cyclopropyl ring enhances stability and provides steric effects that influence enzyme binding and selectivity . The cyclopropyl ring's inherent strain energy makes both compounds reactive toward enzymatic modification, enabling their conversion to bioactive metabolites.

The medium-specific antimicrobial activity observed with L-2-(1-methylcyclopropyl)glycine suggests that both compounds may share similar requirements for metabolic activation or target accessibility. This selectivity pattern indicates that the biological effects depend on specific nutritional conditions or metabolic states that are present in synthetic media but absent in nutrient-rich environments [1].

Research on related methylenecyclopropyl compounds has shown that both glycine and acetic acid derivatives can undergo similar metabolic transformations, forming reactive CoA esters that can inhibit key metabolic enzymes [3] . However, the specific enzyme targets and the resulting physiological effects differ based on the initial structure and the pathways involved in their metabolism.